(3S)-3-phenyl-1,4-oxazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-phenyl-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The compound is characterized by the presence of a phenyl group attached to the third carbon atom in the oxazepane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-phenyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of a phenyl-substituted amine with an epoxide under acidic conditions to form the oxazepane ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic catalysts such as hydrochloric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-phenyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxazepane N-oxides
Reduction: Saturated oxazepane derivatives
Substitution: Various substituted oxazepanes depending on the nucleophile used
Scientific Research Applications
(3S)-3-phenyl-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-phenyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to receptor sites, affecting signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Morpholine: A six-membered ring containing both oxygen and nitrogen.
Uniqueness
(3S)-3-phenyl-1,4-oxazepane hydrochloride is unique due to its seven-membered ring structure, which provides distinct chemical properties compared to smaller heterocycles like pyridine and pyrrole
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(3S)-3-phenyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1 |
InChI Key |
WUVZKFRXPUJCSP-RFVHGSKJSA-N |
Isomeric SMILES |
C1CN[C@H](COC1)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNC(COC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.